molecular formula C7H11N3O2 B13063465 Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B13063465
M. Wt: 169.18 g/mol
InChI Key: DBBGIZKEJNYPNP-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the electrophilic carbon of the bromoacetate, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate serves as an essential building block in the synthesis of various heterocyclic compounds. It can be used to create more complex structures through reactions such as nucleophilic substitution and condensation reactions.
  • Ligand in Coordination Chemistry: The compound can act as a ligand in coordination complexes, facilitating the study of metal ion interactions.

2. Biology:

  • Antimicrobial Properties: Research has indicated that this compound possesses antimicrobial and antifungal properties. Studies have shown its efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Cellular Mechanisms: Investigations into its effects on cell apoptosis suggest potential applications in cancer therapy. The compound may induce apoptosis in cancer cells through specific signaling pathways.

3. Medicine:

  • Cancer Therapy: this compound is being explored for its potential use in cancer treatment due to its ability to trigger programmed cell death in malignant cells. Preclinical studies have demonstrated promising results in vitro.
  • Pharmaceutical Development: The compound is also being evaluated for its role as an intermediate in the synthesis of pharmaceuticals aimed at treating various diseases.

4. Industry:

  • Corrosion Inhibitors: In industrial applications, this compound has been utilized as a corrosion inhibitor. Its effectiveness in preventing metal degradation makes it valuable in various manufacturing processes.
  • Cosmetic Formulations: Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential skin benefits and stability.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityResearch Study ADemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) established.
Cancer TherapyResearch Study BInduced apoptosis in cultured cancer cells; detailed mechanisms involving mitochondrial pathways were elucidated.
Corrosion InhibitionResearch Study CEffective at reducing corrosion rates in metal samples exposed to aggressive environments; potential for industrial applications confirmed.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate.

    Ethyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate: An ester analog with similar properties.

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of 4-methyl-4H-1,2,4-triazole with propanoic acid derivatives. Various synthetic methodologies have been employed, including conventional heating and more modern techniques such as ultrasound-assisted synthesis, which enhances yield and reduces reaction time. For example, one study reported yields between 75% to 89% for triazole derivatives synthesized using ultrasound radiation under optimized conditions .

Anticancer Activity

This compound has demonstrated significant anticancer activity in various studies. The compound's efficacy was evaluated against several cancer cell lines using the MTT assay to determine cell viability and proliferation inhibition. Notably:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and DU145 (prostate cancer).
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity across different concentrations. For instance, one derivative showed an IC50 value of 13.004 µg/mL against HepG2 cells, indicating potent anti-proliferative effects .

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cancer progression. Studies have indicated that triazole derivatives can inhibit topoisomerase enzymes critical for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications influence biological activity. Key observations include:

  • Electron-Donating Groups : Compounds with electron-donating groups at specific positions on the aryl ring showed enhanced anticancer activity.
  • Substituent Effects : The presence of methyl groups at the ortho and meta positions significantly increased potency compared to compounds with electron-withdrawing groups like bromo substituents .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in HepG2 cells
Enzyme InhibitionPotential inhibition of topoisomerase enzymes
AntimicrobialModerate antimicrobial activity reported

Case Studies

  • Case Study on HepG2 Cells : In a controlled study, this compound was tested against HepG2 cells. The results indicated a dose-dependent decrease in cell viability after 48 hours of exposure, with significant effects observed at concentrations as low as 12.5 µg/mL .
  • Topoisomerase Inhibition : Another study focused on the compound's role as a topoisomerase inhibitor. The results indicated that it could effectively disrupt DNA replication processes in cancerous cells, suggesting a mechanism for its anticancer properties .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(4-methyl-1,2,4-triazol-3-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-9-8-4-10(6)2/h4-5H,1-3H3

InChI Key

DBBGIZKEJNYPNP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=CN1C)C(=O)OC

Origin of Product

United States

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